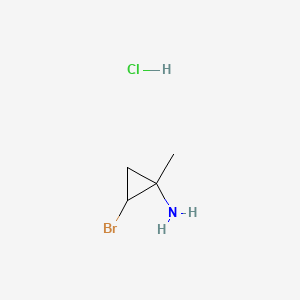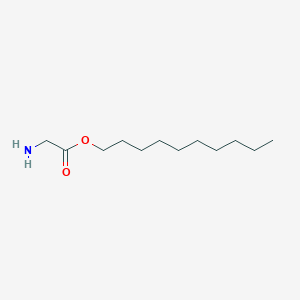
Decyl glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Decyl glycinate typically involves the esterification of glycine with decanol. This can be achieved through a dehydration reaction, where glycine and decanol are heated together, often in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Decyl glycinate undergoes various chemical reactions typical of esters and amino acids. Some of the key reactions include:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and decanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Aminolysis: Reaction with amines can convert the ester into an amide.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Decyl glycinate has several scientific research applications:
Origins of Life Studies: It has been studied as a model for prebiotic membrane formation, providing insights into the origins of life on Earth.
Biochemistry: Its ability to form membranes makes it useful in studying cell membrane dynamics and interactions.
作用機序
The mechanism of action of Decyl glycinate involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
類似化合物との比較
Decyl glycinate can be compared with other amino acid esters, such as:
Alanine decyl ester: Similar in structure but derived from alanine instead of glycine.
Serine decyl ester: Contains an additional hydroxyl group, providing different chemical properties.
Glutamic acid decyl ester: Contains two carboxyl groups, making it more acidic and reactive.
The uniqueness of this compound lies in its simplicity and the balance between hydrophilic and hydrophobic properties, making it a versatile compound for various applications .
特性
IUPAC Name |
decyl 2-aminoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIETZIVEPSUWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)
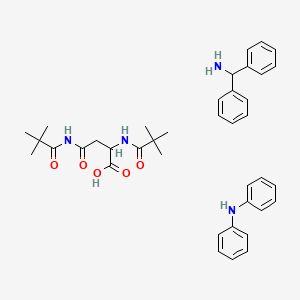
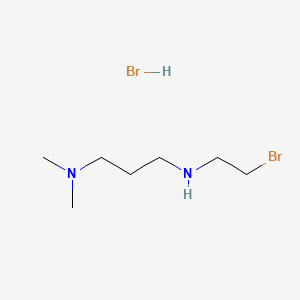
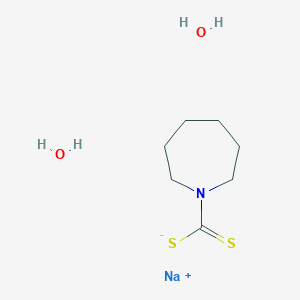
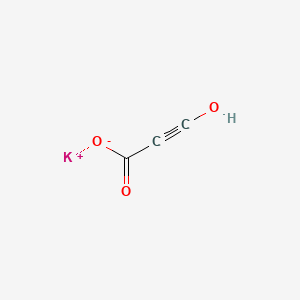
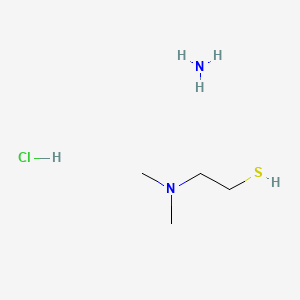
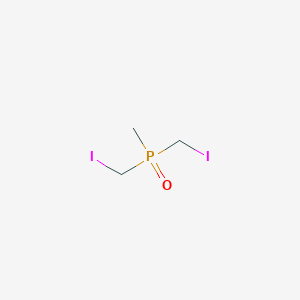

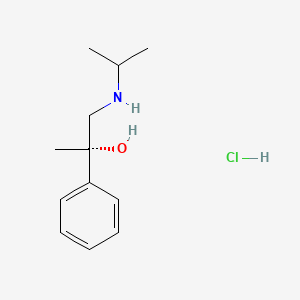
![2-[3-[3-(3,5-Diphenyltetrazol-2-ium-2-yl)-5-methoxyphenyl]-5-methoxyphenyl]-3,5-diphenyltetrazol-2-ium;dichloride](/img/structure/B8234533.png)
